molecular formula C15H14BrNO2 B2370991 4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol CAS No. 477848-21-8

4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol

Cat. No.: B2370991
CAS No.: 477848-21-8
M. Wt: 320.186
InChI Key: UDLMJPYQRBKCKA-RQZCQDPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol typically involves a multi-step process. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 4-position. This is followed by the formation of the imine linkage through the reaction of the brominated intermediate with 3-methylbenzaldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties .

Properties

IUPAC Name

4-bromo-2-methoxy-6-[(3-methylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-4-3-5-13(6-10)17-9-11-7-12(16)8-14(19-2)15(11)18/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLMJPYQRBKCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C(=CC(=C2)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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